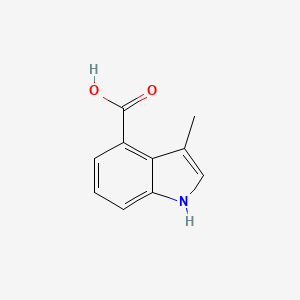

3-Methyl-1H-indole-4-carboxylic acid

Descripción general

Descripción

3-Methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-4-carboxylic acid typically involves the functionalization of the indole ring. One common method is the oxidation of 3-methylindole-4-carboxaldehyde using alkaline potassium permanganate . This reaction proceeds under mild conditions and yields the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of more oxidized derivatives such as carboxamides.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Methyl-1H-indole-4-carboxylic acid is a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its role enhances drug efficacy and specificity, making it valuable in the development of treatments for conditions such as depression and anxiety. The compound's structure allows for modifications that can lead to new therapeutic agents with improved pharmacological profiles .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with various biological targets provides insights into metabolic pathways and potential therapeutic targets. Research has shown that derivatives of indole compounds can influence cellular signaling pathways, thereby contributing to the understanding of disease mechanisms and the development of new drugs .

Material Science

This compound can be integrated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of coatings and packaging materials, where improved durability and performance are essential. Its incorporation into materials can lead to innovations in product design and functionality .

Agricultural Chemistry

The compound shows promise in agricultural chemistry as a building block for developing agrochemicals, including herbicides and fungicides. By contributing to more sustainable farming practices, it can help reduce the environmental impact of agricultural chemicals while maintaining crop productivity .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to detect and quantify indole derivatives. This application is vital for environmental monitoring and quality control in manufacturing processes, ensuring that products meet safety standards and regulatory requirements .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for synthesizing pharmaceuticals targeting neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Material Science | Enhances mechanical properties of polymers used in coatings and packaging |

| Agricultural Chemistry | Building block for herbicides and fungicides |

| Analytical Chemistry | Development of methods for detecting indole derivatives |

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight the compound's potential as a lead structure for developing new treatments targeting cognitive decline.

Case Study 2: Enzyme Inhibition Studies

A study investigating the inhibition of specific enzymes involved in metabolic pathways found that this compound derivatives could effectively inhibit these enzymes, suggesting potential therapeutic applications in metabolic disorders.

Case Study 3: Polymer Enhancement

Research on polymer composites incorporating this acid showed significant improvements in thermal stability and mechanical strength compared to traditional materials, indicating its utility in advanced material applications.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

1-Methylindole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

Uniqueness: 3-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid at the 4-position make it a valuable compound for various synthetic and research applications.

Actividad Biológica

3-Methyl-1H-indole-4-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is involved in various biochemical pathways and has shown potential in therapeutic applications, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a carboxylic acid group attached to the indole ring, which is crucial for its biological interactions. The compound's structure allows it to engage with various biological macromolecules, influencing cellular processes.

Target Interactions

This compound interacts with multiple receptors and enzymes, which are pivotal in mediating its biological effects. Notably, it has been shown to bind with high affinity to:

- Cytochrome P450 enzymes : These enzymes play a significant role in drug metabolism and the detoxification of xenobiotics.

- Aryl hydrocarbon receptors (AhR) : This interaction modulates cellular responses related to inflammation and cancer .

Biochemical Pathways

The compound is a metabolite derived from tryptophan metabolism by gut microbiota. It influences several biochemical pathways, including:

- Inflammatory response modulation : It affects gene expression related to inflammation, potentially reducing chronic inflammatory conditions.

- Antioxidant activity : The compound exhibits properties that help mitigate oxidative stress in cells.

Biological Activities

This compound has been studied for various biological activities:

- Antiviral Activity : Research indicates that this compound may inhibit viral replication through its action on specific viral enzymes.

- Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth by blocking cell migration and invasion .

- Anti-inflammatory Effects : The compound modulates immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Cell Line Studies : In vitro experiments using various cancer cell lines have shown that treatment with this compound leads to reduced cell viability and increased apoptosis rates. For instance, glioma cells treated with this compound exhibited significant inhibition of invasion and migration, suggesting its potential as an anticancer agent .

- Animal Models : In vivo studies using mouse models have corroborated the anticancer effects observed in vitro. Mice treated with this compound showed reduced tumor size compared to control groups, indicating its efficacy in a living organism .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins involved in disease pathways, further supporting its potential as a lead compound for drug development.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMZDOUELWKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657096 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-18-8 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.